molecular formula C19H23N3O3 B2878025 N-allyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872848-53-8

N-allyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2878025
CAS RN: 872848-53-8
M. Wt: 341.411
InChI Key: SBIMUXORCRNEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as C21H28N4O3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.

Scientific Research Applications

Synthetic Methodology Development

This compound can serve as a key intermediate in the development of synthetic methodologies. Its structure, featuring an indole core and a diethylamino group, allows for various chemical transformations. For instance, it can undergo rearrangements to construct aza-quaternary carbon centers, which are valuable in synthesizing complex molecules .

Pharmacological Research

Indole derivatives, like our compound of interest, are known for their broad pharmacological activities. They can be used to synthesize new drugs with potential antibacterial, antitumor, antidiabetic, and anti-inflammatory properties. The indole moiety is a common feature in many synthetic drug molecules, providing a platform for developing novel therapeutics .

Antiviral Agents

The structural flexibility of this compound allows for the creation of derivatives that could act as potent antiviral agents. By modifying the indole core, researchers can develop new molecules that inhibit the replication of various RNA and DNA viruses, contributing to the fight against viral diseases .

Anticancer Activity

Compounds with an indole base are often investigated for their anticancer properties. The N-allyl and diethylamino groups present in this compound could be modified to enhance its interaction with cancer cell targets, potentially leading to the development of new anticancer drugs .

Neurological Disorders

The indole nucleus is structurally similar to tryptophan and serotonin, making it relevant in the study of neurological disorders. Derivatives of this compound could be explored for their therapeutic potential in treating conditions such as depression, anxiety, and other mood disorders .

Agricultural Chemistry

Indole derivatives are also significant in agricultural chemistry. They can be used to synthesize plant growth regulators, herbicides, and pesticides. The compound’s structure could be tailored to create substances that regulate plant growth or protect crops from pests and diseases .

Material Science

In material science, the compound’s indole core can be utilized to develop organic semiconductors, dyes, and photovoltaic materials. Its electronic properties can be harnessed to create materials with specific light absorption and emission characteristics .

Environmental Chemistry

Lastly, the compound’s derivatives could be applied in environmental chemistry for the detection and removal of pollutants. Its ability to form complexes with metals and other contaminants can be exploited in designing sensors or filtration systems .

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-4-11-20-19(25)18(24)15-12-22(13-17(23)21(5-2)6-3)16-10-8-7-9-14(15)16/h4,7-10,12H,1,5-6,11,13H2,2-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIMUXORCRNEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide

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